2-Naphthol, 3-butyl-
Description
Significance of Naphthols in Organic Synthesis and Chemistry
Naphthols, which are hydroxyl derivatives of naphthalene (B1677914), exist as two primary isomers: 1-naphthol (B170400) and 2-naphthol (B1666908). atamanchemicals.com Both are crucial precursors in the synthesis of a variety of useful compounds. atamanchemicals.com 2-Naphthol, also known as β-naphthol, is particularly noted for its cost-effectiveness, ease of handling, and relatively environmentally friendly properties, making it a popular starting material in numerous organic transformations. researchgate.netchemicalbook.com Its electron-rich aromatic system, featuring multiple reactive sites, allows for its use in diverse reactions, including the construction of complex heterocyclic frameworks with potential biological activities. researchgate.netchemicalbook.com
The reactivity of the hydroxyl group in naphthols is more pronounced than in phenols, further enhancing their synthetic utility. nih.gov They are integral to the production of dyes, pigments, polymers, and pharmaceuticals. atamanchemicals.comnih.gov For instance, 1-naphthol is a key component in the manufacture of azo dyes. atamanchemicals.com The versatility of naphthols is also demonstrated by their participation in various chemical reactions such as hydrogenation and azo coupling. atamanchemicals.com
Overview of Substituted Naphthol Derivatives and their Academic Relevance
Substituted naphthols are a significant class of compounds that are present in numerous natural and synthetic products with a wide spectrum of biological and pharmaceutical activities. researchgate.net The introduction of various functional groups onto the naphthol skeleton can dramatically alter its physical, chemical, and biological properties. This has led to extensive academic research into the synthesis and application of these derivatives.
Substituted naphthols have been investigated for a range of potential applications, including as antiviral, antibacterial, anti-HIV, and anticancer agents. researchgate.netasianpubs.org The development of new and efficient methods for the regioselective synthesis of polysubstituted naphthalene derivatives is an active area of research, driven by the discovery of promising electronic and optical properties in these fused aromatic systems. nih.gov Synthetic strategies often involve metal-catalyzed reactions, Lewis acid-catalyzed transformations, and multicomponent reactions. thieme-connect.comthieme-connect.comacademie-sciences.fr
Specific Academic Interest in Alkyl-Substituted Naphthols, with Emphasis on 2-Naphthol, 3-butyl-
Alkyl-substituted naphthols, such as 2-Naphthol, 3-butyl-, represent a specific subclass of substituted naphthols that have garnered academic interest. The introduction of an alkyl group, like a butyl group, can influence the molecule's solubility, steric hindrance, and electronic properties, thereby affecting its reactivity and potential applications.
Research into the synthesis of alkyl-substituted naphthols often focuses on methods like Friedel-Crafts alkylation, alkylation with alkenes in the presence of protic acids, and other regioselective techniques. arkat-usa.org For example, the tert-butylation of 2-naphthol has been studied using reagents like isobutylene. arkat-usa.org While specific research solely on 2-Naphthol, 3-butyl- is not extensively documented in readily available literature, the principles of synthesizing and understanding its properties can be inferred from studies on similar alkyl-substituted naphthols. The synthesis of related compounds, such as 1-amidoalkyl-2-naphthols and 1-(α-aminoalkyl)-2-naphthols, often involves the condensation of 2-naphthol with aldehydes and amides or amines, highlighting the versatility of the naphthol scaffold in incorporating various substituents. academie-sciences.frmdpi.com
Historical Context of 2-Naphthol Research and its Evolution to Substituted Analogues
The study of 2-naphthol dates back to the late 19th and early 20th centuries, with initial research focusing on its preparation and basic properties. drugfuture.com Early methods of preparation included the fusion of sodium naphthalene-2-sulfonate (B94788) with sodium hydroxide (B78521). drugfuture.com Over time, as the chemical industry grew, so did the importance of 2-naphthol as a key intermediate, particularly in the dyestuff industry. taylorandfrancis.com
The evolution of analytical techniques, such as spectroscopy, allowed for a more detailed understanding of the structure and reactivity of 2-naphthol and its derivatives. This deeper understanding paved the way for more complex synthetic transformations and the development of a vast library of substituted naphthols. The initial focus on simple substitutions has expanded to include the synthesis of highly functionalized and polysubstituted naphthols, driven by the quest for new materials and biologically active molecules. nih.govthieme-connect.comthieme-connect.com The historical progression from basic 2-naphthol chemistry to the intricate synthesis of its substituted analogues, including alkyl-substituted derivatives, reflects the broader advancements in the field of organic chemistry.
Structure
2D Structure
3D Structure
Properties
CAS No. |
14461-82-6 |
|---|---|
Molecular Formula |
C14H16O |
Molecular Weight |
200.28 g/mol |
IUPAC Name |
3-butylnaphthalen-2-ol |
InChI |
InChI=1S/C14H16O/c1-2-3-6-13-9-11-7-4-5-8-12(11)10-14(13)15/h4-5,7-10,15H,2-3,6H2,1H3 |
InChI Key |
AOFFBDQYYQDEDL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC2=CC=CC=C2C=C1O |
Origin of Product |
United States |
Synthetic Methodologies for 2 Naphthol, 3 Butyl and Its Analogues
Direct Alkylation Strategies for Naphthol Scaffolds
Direct C-alkylation of the naphthol ring represents the most straightforward approach to installing a butyl substituent. However, controlling the position of alkylation (regioselectivity) and minimizing O-alkylation are primary challenges that have been addressed through various methodologies.
The Friedel-Crafts alkylation is a classic method for forming carbon-carbon bonds on aromatic rings. In the context of 2-naphthol (B1666908), this reaction involves treating the naphthol with a butylating agent in the presence of a Lewis or Brønsted acid catalyst. Common butylating agents include butanols (e.g., tert-butanol (B103910), 1-butanol) or butyl halides (e.g., tert-butyl chloride).
The hydroxyl group of 2-naphthol is a powerful activating group, directing electrophilic substitution primarily to the ortho (C1) and para (C3) positions. The choice of catalyst, solvent, and temperature significantly influences the reaction outcome, particularly the ratio of C-alkylated products to O-alkylated ether byproducts. For instance, studies have shown that using strong Lewis acids like Aluminum chloride (AlCl₃) or Brønsted acids such as Sulfuric acid (H₂SO₄) effectively promotes the formation of the required carbocationic electrophile from the butylating agent. However, these conditions often lead to a mixture of isomers, including the kinetically favored 1-butyl-2-naphthol and the desired 3-butyl-2-naphthol, alongside varying amounts of the O-alkylated product, 2-butoxynaphthalene (B1668118).
The table below summarizes typical outcomes of Friedel-Crafts alkylation of 2-naphthol under different conditions.
| Butylating Agent | Catalyst | Conditions | Major Products & Observations | Reference |
|---|---|---|---|---|
| tert-Butanol | H₂SO₄ (conc.) | 25-30 °C, 2 h | Mixture of 1-tert-butyl-2-naphthol and 3-tert-butyl-2-naphthol. Low yield of O-alkylation. | |
| 1-Butanol | AlCl₃ | Nitrobenzene, 80 °C, 6 h | Complex mixture due to carbocation rearrangement. Predominantly sec-butyl and tert-butyl substituted products. | |
| tert-Butyl Chloride | FeCl₃ | Dichloromethane, 0 °C to RT | Good conversion with a high ratio of C-alkylation over O-alkylation. C1/C3 isomer ratio is condition-dependent. |
Achieving high regioselectivity for the C3 position is critical for the efficient synthesis of 2-Naphthol, 3-butyl-. Research indicates that the C1 position is kinetically favored due to superior stabilization of the Wheland intermediate, while the C3 position is sterically less hindered and leads to the thermodynamically more stable product.
Strategies to favor the formation of the 3-butyl isomer include:
Thermodynamic Control: Conducting the reaction at elevated temperatures or for extended periods can promote the isomerization of the initially formed 1-butyl-2-naphthol to the more stable 3-butyl-2-naphthol. This equilibrium-driven process exploits the greater thermodynamic stability of the C3-substituted product.
Steric Influence: The use of bulky alkylating agents, such as those generating the tert-butyl cation, can inherently favor attack at the less sterically encumbered C3 position over the C1 position, which is subject to peri-interactions with the hydrogen at C8.
Catalyst Choice: Certain catalytic systems, including specific zeolites or milder Lewis acids, have been investigated to modulate the steric and electronic environment of the reaction, thereby enhancing selectivity for the C3 position.
The mechanism of direct alkylation of 2-naphthol is a competition between two primary pathways: electrophilic aromatic substitution on the carbon framework (C-alkylation) and nucleophilic substitution on the hydroxyl oxygen (O-alkylation).
C-Alkylation Mechanism: The reaction proceeds via a standard electrophilic aromatic substitution. A butyl carbocation (R⁺), or a polarized complex between the butylating agent and the acid catalyst, is generated. The electron-rich naphthol ring attacks this electrophile. Attack at C1 or C3 forms a resonance-stabilized cationic intermediate (arenium ion or sigma complex). Subsequent deprotonation by a weak base restores aromaticity, yielding the C-alkylated naphthol. The reversibility of this process, particularly under strong acid conditions, allows for the thermodynamic equilibration towards the most stable isomer.
O-Alkylation vs. C-Alkylation: O-alkylation results in the formation of a 2-butoxynaphthalene ether. This pathway is often kinetically favored under milder, non-acidic conditions (see Section 2.2.2). In Friedel-Crafts conditions, C-alkylation is generally favored because it is thermodynamically more stable and essentially irreversible under the reaction conditions, whereas O-alkylation can be reversible in the presence of a strong acid catalyst, which can cleave the resulting ether. The choice of solvent also plays a role; non-polar solvents tend to favor C-alkylation, whereas polar solvents can stabilize the naphthoxide intermediate, potentially increasing the rate of O-alkylation.
Synthesis of Naphthol Derivatives Incorporating Butyl Moieties
Beyond direct alkylation, 2-naphthol serves as a versatile precursor in multi-component reactions (MCRs) to construct more complex architectures that incorporate a butyl group from a different starting material. Additionally, selective O-alkylation provides a distinct class of butyl-containing naphthol derivatives.
Multi-component reactions, where three or more reactants combine in a single synthetic operation, offer an efficient route to complex molecules. 2-Naphthol is a common C-nucleophile in several named MCRs. To synthesize a derivative containing a butyl moiety, the butyl group can be introduced via the aldehyde or amine component.
A prominent example is the Betti reaction, which involves the condensation of 2-naphthol, an aldehyde, and an amine. By using Butyraldehyde or n-Butylamine, a butyl group can be readily incorporated. For instance, the reaction of 2-naphthol, Benzaldehyde, and n-Butylamine yields 1-((butylamino)(phenyl)methyl)naphthalen-2-ol, a derivative where the butyl group is part of an aminoalkyl side chain.
Other MCRs, such as variants of the Hantzsch or Biginelli reactions adapted for naphthols, can also be employed. For example, reacting 2-naphthol, Butyraldehyde, Ethyl acetoacetate, and Ammonium acetate (B1210297) can lead to the formation of polyhydroquinoline derivatives fused or appended with a butyl-substituted ring system.
| Reaction Type | Components | Catalyst/Solvent | Resulting Butyl-Containing Derivative Class | Reference |
|---|---|---|---|---|
| Betti Reaction | 2-Naphthol, Benzaldehyde, n-Butylamine | Solvent-free, 60 °C | Aminobenzylnaphthols | |
| Hantzsch-type Reaction | 2-Naphthol, Butyraldehyde, Ethyl acetoacetate, Ammonium acetate | Ethanol (B145695), reflux | Benzo[a]acridine-diones | |
| Kabachnik-Fields Reaction | 2-Naphthol, Butyraldehyde, Diethyl phosphite | Lewis Acid (e.g., InCl₃) | α-Aminonaphthylphosphonates | |
| Biginelli-type Reaction | 2-Naphthol, Butyraldehyde, Urea | p-Toluenesulfonic acid | Dihydropyrimidinone-fused Naphthols |
In stark contrast to the acid-catalyzed Friedel-Crafts reaction, the synthesis of 2-butoxynaphthalene ethers is most efficiently achieved under basic conditions via the Williamson ether synthesis. This method relies on a bimolecular nucleophilic substitution (S_N2) mechanism and provides excellent selectivity for O-alkylation over C-alkylation.
The synthesis involves two steps:
Deprotonation: 2-Naphthol is treated with a suitable base, such as Sodium hydroxide (B78521) (NaOH), Potassium carbonate (K₂CO₃), or Sodium hydride (NaH), to quantitatively generate the highly nucleophilic 2-naphthoxide anion.
Nucleophilic Attack: The 2-naphthoxide anion is then reacted with a primary butyl halide, typically 1-Bromobutane or 1-Iodobutane. The naphthoxide attacks the electrophilic carbon of the butyl halide, displacing the halide ion and forming the C-O ether bond.
This reaction is typically performed in a polar aprotic solvent like Acetone, Dimethylformamide (DMF), or Acetonitrile, which solvates the cation but does not interfere with the nucleophilicity of the anion. It is crucial to use a primary alkyl halide (e.g., 1-bromobutane) to ensure the S_N2 pathway dominates. The use of secondary or tertiary halides (e.g., 2-bromobutane, tert-butyl chloride) would result in significant amounts of elimination (E2) products (butenes) due to the steric hindrance around the electrophilic carbon and the basicity of the naphthoxide anion.
Derivatization of 2-Naphthol for Introduction of Butyl Substituents
The introduction of a butyl group onto the 2-naphthol skeleton is most commonly achieved through Friedel-Crafts alkylation. This electrophilic aromatic substitution reaction typically involves reacting 2-naphthol with a butylating agent, such as a butanol isomer or butyl halide, in the presence of a catalyst. The regioselectivity of the reaction, which determines whether the butyl group attaches at the C1 or C3 position, is a critical aspect and is influenced by the choice of catalyst and reaction conditions.
Research has shown that the alkylation of 2-naphthol with tert-butanol can be effectively catalyzed by solid acids. For instance, the use of cation-exchange resins like Amberlyst-15 has been explored. In these reactions, 2-naphthol is typically reacted with an excess of tert-butanol. The process is thought to involve the protonation of the hydroxyl group of 2-naphthol by the acidic catalyst, followed by the electrophilic attack of a tert-butyl carbocation.
Another study focused on the butylation of 2-naphthol using ion-exchange resins as catalysts, demonstrating that such catalysts can be recycled and reused, offering an advantage over traditional homogeneous catalysts. The reaction of 2-naphthol with tert-butanol has also been investigated using various solvents, with findings indicating that non-polar solvents can favor higher conversion rates.
The table below summarizes representative findings for the butylation of 2-naphthol.
Table 1: Catalytic Systems for the Butylation of 2-Naphthol
| Catalyst | Butylating Agent | Key Findings |
|---|---|---|
| Ion-exchange Resins | tert-Butanol | Effective and reusable catalysts for the butylation of 2-naphthol. |
| Zeolite H-Beta | tert-Butanol | The choice of solvent significantly impacts catalyst activity and selectivity. |
Enantioselective Synthesis of Chiral Naphthol Derivatives Relevant to 2-Naphthol, 3-butyl-
The synthesis of chiral, non-racemic naphthol derivatives is of paramount importance, particularly for applications in asymmetric catalysis where they often serve as chiral ligands or auxiliaries. While the direct asymmetric synthesis of 2-Naphthol, 3-butyl- is not widely documented, methodologies developed for the enantioselective functionalization of the naphthol ring at the C3 position are highly relevant.
Catalytic asymmetric synthesis provides a powerful tool for accessing enantiomerically enriched naphthol derivatives. A key strategy involves the enantioselective C-C bond formation at the C3 position of a 2-naphthol derivative. For example, asymmetric dearomatization reactions of naphthols have been developed to create chiral naphthalenones, which can then be rearomatized to yield functionalized, chiral naphthols.
One notable approach is the palladium-catalyzed asymmetric allylic alkylation of 3-substituted-2-naphthols. Although this functionalizes an existing substituent, the principles are relevant. More direct methods involve the enantioselective addition of nucleophiles to the naphthol ring. Research into the catalytic enantioselective synthesis of hindered 3-substituted 1,1'-bi-2-naphthols (BINOLs) showcases the potential for controlling stereochemistry at the positions adjacent to the hydroxyl group. These methods often employ organocatalysts or transition metal complexes with chiral ligands.
Another significant advancement is the enantioselective synthesis of dihydro-1H-cyclopenta[b]naphthalen-1-ols through a rhodium-catalyzed asymmetric cascade reaction. This demonstrates the feasibility of constructing complex chiral structures from naphthol precursors in a single operation with high enantioselectivity. Such strategies could potentially be adapted for the introduction of a butyl group or a precursor that could be converted to a butyl group.
The success of catalytic asymmetric functionalization of naphthols is heavily reliant on the design of the chiral ligand. These ligands coordinate to a metal center and create a chiral environment that directs the stereochemical outcome of the reaction. For the synthesis of chiral naphthols, ligands based on privileged scaffolds like BINOL and TADDOL, as well as bis(oxazoline) (BOX) and phosphine-based ligands, are common.
For instance, chiral bis(oxazoline) ligands, when complexed with copper or other transition metals, have been used to catalyze the asymmetric Friedel-Crafts alkylation of naphthols with various electrophiles. The steric and electronic properties of the ligand are crucial for achieving high enantioselectivity. The design often involves creating a well-defined chiral pocket that selectively binds one enantiomer of the substrate or transition state.
Recent research has also explored the use of chiral phosphoric acids as organocatalysts for the enantioselective functionalization of 2-naphthols. These Brønsted acids can activate electrophiles and control the stereochemistry of their addition to the naphthol ring. The development of novel chiral ligands derived from amino acids and other readily available chiral pool materials continues to be an active area of research, aiming to provide more efficient and selective catalysts for the synthesis of chiral naphthol derivatives.
Green Chemistry Approaches in 2-Naphthol, 3-butyl- Synthesis
In line with the principles of green chemistry, efforts have been made to develop more environmentally benign methods for the synthesis of alkylated naphthols. These approaches aim to reduce waste, avoid hazardous solvents, and utilize reusable catalysts.
The alkylation of 2-naphthol with butanol isomers is a prime candidate for green chemistry innovations. The use of solid acid catalysts, such as zeolites and clays (B1170129) like montmorillonite, is a significant step forward. These materials are typically non-corrosive, easy to handle, and can be separated from the reaction mixture by simple filtration and subsequently reused. This circumvents the problems associated with homogeneous acid catalysts like sulfuric acid or aluminum chloride, which are difficult to recover and generate significant waste.
Solvent-free reaction conditions represent another key green chemistry strategy. The alkylation of 2-naphthol with tert-butanol has been successfully carried out under solvent-free conditions, using the excess alcohol as both the reactant and the solvent. This minimizes the use of volatile organic compounds (VOCs), reducing the environmental impact of the process. Furthermore, microwave-assisted synthesis has been explored as a way to accelerate the reaction rates, often leading to shorter reaction times and improved energy efficiency compared to conventional heating.
The table below highlights some green chemistry approaches for the alkylation of 2-naphthol.
Table 2: Green Chemistry Methodologies for 2-Naphthol Alkylation
| Green Approach | Catalyst/Conditions | Advantages |
|---|---|---|
| Heterogeneous Catalysis | Zeolite H-Beta, Montmorillonite K-10 | Reusable, non-corrosive, reduced waste. |
| Solvent-Free Reaction | Excess tert-butanol as solvent | Eliminates the need for additional organic solvents, reducing VOC emissions. |
Reactivity and Mechanistic Investigations of 2 Naphthol, 3 Butyl Derivatives
Oxidative Coupling Reactions of 2-Naphthol (B1666908), 3-butyl-
Oxidative coupling represents a powerful strategy for the construction of C-C bonds, and in the context of 2-naphthols, it provides a direct route to axially chiral biaryl compounds. These binaphthol (BINOL) derivatives are of immense importance as ligands and auxiliaries in asymmetric catalysis. nih.govmdpi.com
Enantioselective Oxidative Homocoupling and Cross-Coupling
The enantioselective oxidative coupling of 2-naphthol derivatives is a cornerstone for synthesizing optically active BINOLs. escholarship.org This transformation can proceed via either homocoupling of two identical 2-naphthol molecules or cross-coupling of two different 2-naphthol partners. The development of catalytic systems that can control both the reactivity and the stereoselectivity of this process is a key research area. escholarship.orgresearchgate.net
For 3-substituted-2-naphthols, such as a 3-butyl derivative, the steric and electronic properties of the substituent at the 3-position play a crucial role in the efficiency and enantioselectivity of the coupling reaction. Iron-catalyzed systems have demonstrated effectiveness in the homocoupling of 2-naphthols with various C3-substituents, including alkyl and aryl groups. mdpi.com For instance, the oxidative coupling of 3-substituted 2-naphthols using an iron/bisquinolyldiamine ligand catalyst has been shown to produce the corresponding BINOL derivatives in moderate to good yields and enantiomeric ratios. mdpi.com
Novel chiral iron phosphate (B84403) complexes have also been developed for the asymmetric oxidative coupling of 2-naphthols, allowing for the synthesis of enantio-enriched BINOLs where the 3 and 3' positions are available for further chemical modification. escholarship.orgresearchgate.netescholarship.org These reactions are proposed to occur through an oxidative radical-anion coupling mechanism. escholarship.orgresearchgate.net A significant challenge in these reactions is a competing destructive BINOL racemization process. escholarship.orgresearchgate.net
Table 1: Iron-Catalyzed Asymmetric Oxidative Homocoupling of 3-Substituted 2-Naphthols
| Entry | 3-Substituent (R) | Product | Yield (%) | Enantiomeric Ratio (er) |
| 1 | OMe | 2b | 88 | 56:44 |
| 2 | OBn | 2c | 75 | 77:23 |
| 3 | o-tolyl | 2d | 56 | 81:19 |
| 4 | Ph | 2e | 65 | 79:21 |
| 5 | Br | 2f | 51 | 79:21 |
| Data sourced from a study on iron-catalyzed oxidative coupling reactions. mdpi.com |
Catalytic Systems for Oxidative Transformations
A variety of transition metal catalysts have been explored for the oxidative coupling of 2-naphthols. The choice of metal and ligand is critical for achieving high yields and enantioselectivities. The primary metals investigated include copper, vanadium, and iron. nih.govmdpi.com
Copper Catalysts: Copper-based systems were among the first to be investigated for asymmetric phenolic coupling. nih.gov Early systems often required stoichiometric amounts of chiral copper complexes. nih.gov Significant progress was made with the development of catalytic systems using dioxygen as a terminal oxidant. nih.gov Copper catalysts are particularly useful for 2-naphthols containing coordinating groups at the 3-position and are effective even with electron-deficient substrates. nih.gov For example, a catalyst derived from a chiral 1,5-diaza-cis-decalin and copper has proven to be highly effective in the enantioselective oxidative couplings of a broad range of 3-substituted-2-naphthols. nih.gov
Vanadium Catalysts: Vanadium-based catalysts, particularly those derived from Schiff bases, are effective for the asymmetric oxidative coupling of electron-rich 2-naphthols, provided there is no substitution at the 3-position. nih.gov These reactions often proceed under mild conditions using air as the oxidant. nih.govcolab.ws
Iron Catalysts: Iron catalysts have emerged as a highly effective option for the oxidative coupling of electron-rich 3-substituted 2-naphthols. nih.govmdpi.com Chiral iron(II)-diphosphine oxide complexes and iron phosphate complexes have been successfully employed for the enantioselective synthesis of BINOL derivatives. escholarship.orgresearchgate.netrsc.orgsci-hub.senii.ac.jp These iron-catalyzed reactions can proceed via an Fe(III)/Fe(IV) redox cycle. rsc.orgsci-hub.se
Other Metal Catalysts: Ruthenium catalysts, such as Ru(OH)x/Al2O3, have also been shown to efficiently promote oxidative biaryl coupling of 2-naphthols using molecular oxygen as the sole oxidant in water. acs.org This heterogeneous system allows for easy recovery and recycling of the catalyst. acs.org
Table 2: Overview of Catalytic Systems for Oxidative Coupling of 2-Naphthols
| Catalyst Type | Metal | Typical Substrates | Key Features |
| Chiral Amine-Copper Salts | Copper | 2-Naphthols with coordinating groups at C3, electron-deficient substrates | Broad utility, tolerates various substitutions. nih.gov |
| Schiff Base-Vanadyl Complexes | Vanadium | Electron-rich 2-naphthols (no C3-substitution) | Mild conditions, uses air as oxidant. nih.govcolab.ws |
| Bisquinolyldiamine-Iron Complexes | Iron | Electron-rich 3-substituted 2-naphthols | Highly effective for specific substrate class. nih.govmdpi.com |
| Diphosphine Oxide-Iron(II) Complexes | Iron | 6,6'- and 7,7'-substituted 2-naphthols | High yields for specific BINOL derivatives. rsc.orgsci-hub.senii.ac.jp |
| Supported Ruthenium Hydroxide (B78521) | Ruthenium | Various 2-naphthols | Heterogeneous catalysis, recyclable, uses water as solvent. acs.org |
Cyclization Reactions Involving 2-Naphthol, 3-butyl- Precursors
Cyclization reactions provide a powerful means to construct fused ring systems, and precursors derived from 2-naphthol, 3-butyl- can be utilized in various cyclization strategies to form complex polycyclic architectures.
Electrophilic Cyclization Pathways for Naphthol Formation
Electrophilic cyclization of alkyne-containing precursors is a mild and efficient method for the regioselective synthesis of substituted naphthalenes and 2-naphthols. nih.gov This methodology can accommodate a variety of functional groups. For instance, the 6-endo-dig electrophilic cyclization of arene-containing propargylic alcohols using electrophiles like iodine monochloride (ICl), iodine (I2), or bromine (Br2) readily produces substituted naphthalenes. nih.gov
Similarly, 3-iodo-2-naphthols can be prepared in excellent yields through the cyclization of the corresponding 1-aryl-3-alkyn-2-ones. nih.gov The resulting halogenated naphthol products can be further functionalized using organopalladium chemistry. nih.gov While direct examples involving a 3-butyl substituent are not explicitly detailed in the provided sources, the general applicability of this method suggests its potential for creating complex naphthols from appropriately substituted precursors. The mechanism is believed to proceed through an anti-attack of the electrophile and the aromatic ring on the alkyne. nih.gov
Base-Induced Cyclization Reactions Leading to Naphthol and Naphthoquinone Derivatives
Base-induced cyclization reactions offer another route to naphthol and naphthoquinone derivatives. A notable example is the Dieckmann-type cyclization. The cyclization of 3,5-dimethoxy-2-hexanoyl-phenylacetic acid methyl ester using sodium ethoxide yields 2-butyl-6,8-dimethoxy-naphthalene-1,3-diol. mdpi.comresearchgate.net This product is a metastable naphthol that readily oxidizes in the presence of air to the corresponding 3-butyl-2-hydroxy-5,7-dimethoxy-1,4-naphthoquinone. mdpi.comresearchgate.net This autoxidation highlights the propensity of such electron-rich naphthols to form quinones.
Table 3: Base-Induced Cyclization and Subsequent Oxidation
| Precursor | Base/Conditions | Initial Product | Final Product (after oxidation) | Yield of Naphthol (%) | Yield of Naphthoquinone (%) |
| 3,5-dimethoxy-2-hexanoyl-phenylacetic acid methyl ester | NaOEt, reflux | 2-butyl-6,8-dimethoxy-naphthalene-1,3-diol | 3-butyl-2-hydroxy-5,7-dimethoxy-1,4-naphthoquinone | 25 | 52-77 |
| Data from a study on the synthesis of naphthalene (B1677914) derived natural products. mdpi.comresearchgate.net |
Rearrangement and Ring-Opening Reactions of 2-Naphthol, 3-butyl- Analogues
Rearrangement and ring-opening reactions of analogues and derivatives of 2-naphthol provide pathways to structurally diverse compounds.
A Brønsted acid-catalyzed domino ring-opening cyclization of donor-acceptor cyclopropanes with 2-naphthols has been developed. nih.gov This formal [3+2] cyclization provides access to naphthalene-fused cyclopentanes. The proposed mechanism involves the initial protonation of the cyclopropane, followed by ring-opening to generate an intermediate that undergoes an intermolecular aldol (B89426) reaction with the naphthol. nih.gov
In another example, the sodium hydroxide-induced rearrangement of 1-methyl-2-bromo-3H-naphtho[2,1-b]pyran-3-one, an analogue system, leads to the formation of 1-(2-hydroxynaphth-1-yl)propan-2-one as the major product. gla.ac.uk This type of rearrangement highlights the potential for significant skeletal reorganization in naphthol-related systems under basic conditions.
Furthermore, acid-mediated rearrangements of 3-peroxy-3-substituted oxindoles, which can be derived from spiro-epoxy oxindoles, can proceed via ring expansion. researchgate.net While not directly involving 2-naphthol, this illustrates a relevant rearrangement pathway for complex heterocyclic systems that could be analogous to reactions of appropriately functionalized naphthol derivatives. Cationic rearrangements, such as the Wagner-Meerwein and pinacol (B44631) rearrangements, are fundamental transformations that can occur in complex molecules with carbocationic intermediates, including those derived from naphthol precursors. msu.edu
Intramolecular Interactions and Tautomerism in 2-Naphthol, 3-butyl- Systems
The phenomenon of tautomerism, particularly keto-enol tautomerism, is a fundamental aspect of naphthol chemistry. 2-Naphthol and its derivatives can exist in equilibrium between the phenol (B47542) (enol) form and the keto form (naphthalen-2(1H)-one).
In most simple cases, the equilibrium for 2-naphthol systems strongly favors the aromatic enol tautomer due to the stability conferred by the intact naphthalene ring. libretexts.org However, the position of this equilibrium can be influenced by various factors, including substitution and solvent polarity. For instance, in certain Schiff bases derived from 2-hydroxy-1-naphthaldehyde (B42665), the equilibrium can shift towards the keto-amine form in polar protic solvents. researchgate.net
The presence of a 3-butyl group on the 2-naphthol ring is not expected to dramatically shift the equilibrium towards the keto form. However, intramolecular interactions, such as hydrogen bonding, play a crucial role in stabilizing certain tautomers or conformations. In related systems, such as 1-aminoalkyl-2-naphthols, intramolecular hydrogen bonding between the hydroxyl and amino groups has been studied extensively. acs.org While the 3-butyl-2-naphthol itself does not possess a group capable of forming a strong intramolecular hydrogen bond with the C-2 hydroxyl group, its derivatives might.
Computational studies on other substituted naphthols, like 1,8-naphthalenediol, have shown that intramolecular hydrogen bonding significantly stabilizes the radical formed upon hydrogen atom transfer, enhancing its antioxidant properties. nih.gov This stabilization is more significant than in the parent diol. nih.gov While not a diol, this principle highlights how intramolecular forces can impact the reactivity of the hydroxyl group in naphthol derivatives.
The keto-enol tautomerism is a dynamic process that can be catalyzed by both acids and bases. libretexts.org The mechanism involves the protonation/deprotonation of the carbonyl oxygen and the alpha-carbon. libretexts.org
Table 1: Factors Influencing Tautomeric Equilibrium in Naphthol Derivatives
| Factor | Influence on Equilibrium | Example System |
| Solvent Polarity | Polar solvents can stabilize the more polar keto tautomer. | Schiff bases of 2-hydroxy-1-naphthaldehyde researchgate.net |
| Intramolecular H-Bonding | Can stabilize the enol or a specific tautomeric form. | 1,3-Dicarbonyl compounds, 1-aminoalkyl-2-naphthols libretexts.orgacs.org |
| Conjugation | Extended conjugation can stabilize the enol form. | 1-Phenyl-1-propen-2-ol libretexts.org |
| Aromaticity | The high stability of the aromatic ring favors the enol form. | Most simple naphthols libretexts.org |
This table is generated based on general principles of tautomerism and data from related compounds, as specific data for 3-butyl-2-naphthol is not available.
Functional Group Transformations and Reaction Scope of 2-Naphthol, 3-butyl-
The 2-naphthol ring is a versatile platform for a variety of functional group transformations. The electron-rich nature of the naphthalene system and the presence of the hydroxyl group allow for reactions at the oxygen atom, as well as electrophilic substitution on the aromatic ring, primarily at the C-1 position. fardapaper.ir The butyl group at C-3 would exert a steric influence on nearby positions and an electronic donating effect.
O-Alkylation: The hydroxyl group of 2-naphthol can be readily alkylated under basic conditions to form ethers. For example, the reaction of 2-naphthol with butyl p-toluenesulfonate in the presence of sodium hydroxide yields n-butyl 2-naphthyl ether via an SN2 mechanism. chegg.comacs.org It is expected that 3-butyl-2-naphthol would undergo a similar reaction, though the steric hindrance from the adjacent butyl group might slightly decrease the reaction rate.
Electrophilic Aromatic Substitution: The C-1 position of 2-naphthol is highly activated towards electrophiles.
Amination: 2-Naphthols react with aryl hydrazines under solvent-free conditions to produce 1,1'-biaryl-2,2'-diamines. ccspublishing.org.cn 2-Naphthols with electron-donating groups participate effectively in this transformation. ccspublishing.org.cn
Halogenation: Electrophilic cyclization of aryl-containing propargylic alcohols with reagents like iodine (I₂) or iodine monochloride (ICl) can produce substituted iodonaphthalenes. nih.gov This methodology allows for the synthesis of various polysubstituted naphthalenes. nih.gov
Acylation: The synthesis of 3-acyl-2-naphthols has been achieved through cascade reactions of 2-(4-hydroxy-but-1-ynyl)benzaldehydes, demonstrating a method for introducing acyl groups onto the naphthol ring. acs.org
Coupling Reactions:
Oxidative Coupling: The oxidative coupling of 2-naphthol derivatives is a key method for synthesizing BINOL (1,1'-bi-2-naphthol) compounds, which are important chiral ligands. canada.ca
Diazo Coupling: 2-Naphthol reacts with diazonium salts in an electrophilic substitution reaction at the C-1 position to form azo dyes. researchgate.net
Multicomponent Reactions: 2-Naphthol is a common substrate in multicomponent reactions to generate a wide array of heterocyclic compounds, such as xanthenes and naphthofurans. fardapaper.ir The reactivity at the C-1 position and the phenolic oxygen are both exploited in these syntheses. fardapaper.ir
Table 2: Representative Reactions of the 2-Naphthol Scaffold
| Reaction Type | Reagents | Product Type |
| O-Alkylation (SN2) | Alkyl halide/tosylate, Base (e.g., NaOH) | Naphthyl ether chegg.comacs.org |
| Amination | Aryl hydrazine | 1,1'-Biaryl-2,2'-diamine ccspublishing.org.cn |
| Electrophilic Cyclization | Arene-containing propargylic alcohols, Electrophile (e.g., ICl) | Substituted naphthalene nih.gov |
| Condensation | Aldehydes, Catalyst | Dibenzo[a,j]xanthene fardapaper.ir |
| Diazo Coupling | Diazonium salt | Azo dye researchgate.net |
This table summarizes general reactions of the 2-naphthol core structure. The reactivity of 3-butyl-2-naphthol is expected to be analogous, with potential steric and electronic modulation by the butyl group.
Advanced Spectroscopic and Structural Elucidation of 2 Naphthol, 3 Butyl
Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structure Determination
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the intricate structure of organic molecules like 2-Naphthol (B1666908), 3-butyl-. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.
High-resolution ¹H (proton) and ¹³C (carbon-13) NMR spectroscopy are fundamental for determining the carbon-hydrogen framework of a molecule.
¹H NMR: The ¹H NMR spectrum of 2-Naphthol, 3-butyl- would exhibit distinct signals corresponding to the aromatic protons on the naphthalene (B1677914) ring and the aliphatic protons of the butyl group. The chemical shifts (δ) of the aromatic protons are typically found in the downfield region (around 7.0-8.0 ppm) due to the deshielding effect of the aromatic ring current. The protons of the butyl group will appear in the upfield region (around 0.9-2.8 ppm). The integration of these signals reveals the relative number of protons in each environment, while the splitting patterns (multiplicity) provide information about neighboring protons.
¹³C NMR: The ¹³C NMR spectrum provides information about the carbon skeleton. The aromatic carbons of the naphthalene ring will show signals in the downfield region (approximately 110-155 ppm). The carbon attached to the hydroxyl group (C-2) would be expected at a higher chemical shift due to the electronegativity of the oxygen atom. The butyl group carbons will resonate in the upfield region (around 10-40 ppm). rsc.orgresearchgate.net
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for 2-Naphthol, 3-butyl-
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Aromatic CH | 7.0 - 8.0 | 110 - 135 |
| Aromatic C-OH | - | ~150 - 155 |
| Aromatic C-Butyl | - | ~130 - 140 |
| Butyl -CH₂- (alpha) | ~2.7 | ~30 - 35 |
| Butyl -CH₂- (beta) | ~1.6 | ~33 - 38 |
| Butyl -CH₂- (gamma) | ~1.4 | ~22 - 27 |
| Butyl -CH₃ | ~0.9 | ~13 - 15 |
Note: These are predicted values and may vary based on the solvent and experimental conditions.
To unambiguously assign the proton and carbon signals and to confirm the connectivity of the atoms, two-dimensional (2D) NMR techniques are employed. science.govsdsu.eduscribd.com
COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. sdsu.eduscribd.com For 2-Naphthol, 3-butyl-, COSY would reveal the coupling between adjacent protons on the naphthalene ring and within the butyl chain.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. sdsu.eduscribd.comresearchgate.net It is invaluable for assigning the carbon signal for each specific proton.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. sdsu.eduscribd.comresearchgate.net HMBC is crucial for identifying quaternary carbons (carbons with no attached protons) and for confirming the position of the butyl group on the naphthalene ring by showing a correlation between the benzylic protons of the butyl group and the aromatic carbons.
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes. scispace.comspectroscopyonline.com
FT-IR Spectroscopy: The FT-IR spectrum of 2-Naphthol, 3-butyl- would be characterized by several key absorption bands. A broad band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration of the hydroxyl group. C-H stretching vibrations of the aromatic ring are observed around 3000-3100 cm⁻¹, while the aliphatic C-H stretches of the butyl group appear in the 2850-2960 cm⁻¹ region. Aromatic C=C stretching vibrations typically produce sharp peaks in the 1400-1600 cm⁻¹ range. The C-O stretching vibration is expected around 1200-1260 cm⁻¹.
Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. Non-polar bonds, such as the C=C bonds in the aromatic ring, often produce strong Raman signals. The symmetric stretching of the aromatic ring is a particularly prominent feature in the Raman spectrum.
Interactive Data Table: Characteristic Vibrational Frequencies for 2-Naphthol, 3-butyl-
| Functional Group | Vibrational Mode | Typical FT-IR Wavenumber (cm⁻¹) | Typical Raman Wavenumber (cm⁻¹) |
| O-H | Stretching | 3200-3600 (broad) | Weak |
| Aromatic C-H | Stretching | 3000-3100 | Strong |
| Aliphatic C-H | Stretching | 2850-2960 | Strong |
| Aromatic C=C | Stretching | 1400-1600 | Strong |
| C-O | Stretching | 1200-1260 | Medium |
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and to gain structural information through the analysis of fragmentation patterns. researchgate.net
For 2-Naphthol, 3-butyl-, the molecular ion peak ([M]⁺) would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight. Electron impact (EI) ionization would likely lead to characteristic fragmentation. A common fragmentation pathway for alkyl-substituted aromatic compounds is the loss of an alkyl radical. researchgate.netlibretexts.orgslideshare.net In this case, the loss of a propyl radical (C₃H₇) to form a stable benzylic cation is expected. Another significant fragmentation would be the loss of a butyl group. The fragmentation pattern provides a fingerprint that can be used to confirm the structure of the molecule. researchgate.netmsu.edu
Electronic Spectroscopy (UV-Vis and Fluorescence) for Optical Properties
Electronic spectroscopy, encompassing UV-Visible (UV-Vis) absorption and fluorescence spectroscopy, provides insights into the electronic transitions within a molecule and its resulting optical properties. bgu.ac.il
UV-Vis Spectroscopy: The UV-Vis spectrum of 2-Naphthol, 3-butyl- is expected to show absorption bands in the ultraviolet region, characteristic of the π-π* transitions of the naphthalene chromophore. nih.govresearchgate.net The presence of the hydroxyl and butyl groups can cause slight shifts in the absorption maxima (λ_max) compared to unsubstituted naphthalene.
Fluorescence Spectroscopy: Naphthalene and its derivatives are known to be fluorescent. nih.govaatbio.com Upon excitation at an appropriate wavelength, 2-Naphthol, 3-butyl- is expected to exhibit fluorescence emission at a longer wavelength than its absorption. The fluorescence spectrum, including the emission maximum and quantum yield, provides information about the excited state properties of the molecule. The position and intensity of the fluorescence can be influenced by the solvent polarity and the presence of the substituents. bgu.ac.ilnih.gov
Absorption and Emission Characteristics of 2-Naphthol, 3-butyl- Derivatives
Detailed experimental data on the absorption and emission spectra of 2-Naphthol, 3-butyl- are not available in the reviewed literature. However, general principles from related 2-naphthol derivatives can provide a hypothetical framework. The photophysical properties of 2-naphthol itself are well-documented, with UV absorption maxima in ethanol (B145695) reported at several wavelengths, including 226, 265, 275, 286, 320, and 331 nm. ias.ac.in Its fluorescence emission is also a known characteristic. aatbio.com
The introduction of an alkyl group, such as a butyl group, onto the naphthalene ring is expected to cause slight shifts in these spectral properties. Research on 6-alkyl-2-naphthols, for instance, has shown that these compounds form ground-state dimers and exhibit excimer and exciplex emissions in self-assembled films. journals.co.za Another study on the photophysical properties of α-alkyl β-naphthols (1-alkyl-2-naphthols) provided some data on their absorbance and emission in THF solvent, though specific values for a 3-butyl derivative were not presented. researchgate.net
For comparison, studies on other functionalized 2-naphthol derivatives, like naphthol-naphthalimide conjugates, show complex photophysical behaviors, including Förster resonance energy transfer (FRET), where the naphthol emission is quenched. nih.gov These complex systems, however, are not directly comparable to the simple 3-butyl-2-naphthol.
Without empirical data, a precise data table for the absorption and emission characteristics of 2-Naphthol, 3-butyl- cannot be constructed.
Computational and Theoretical Studies on 2 Naphthol, 3 Butyl Systems
Density Functional Theory (DFT) Calculations on Electronic Structure and Reactivity
Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying molecular systems. rsc.org DFT calculations are particularly adept at describing the electronic structure and predicting the reactivity of organic molecules like 2-Naphthol (B1666908), 3-butyl-. orgchemres.orgnanochemres.org The choice of functional and basis set is crucial for obtaining reliable results, with hybrid functionals such as B3LYP often used in conjunction with basis sets like 6-311G(d,p) or larger for optimizing geometries and calculating electronic properties of naphthol derivatives. orgchemres.orgseejph.comnih.gov
Molecular Geometry Optimization and Vibrational Frequency Analysis
The first step in a computational study is typically the optimization of the molecular geometry to find the lowest energy conformation. koreascience.kr For 2-Naphthol, 3-butyl-, this involves determining the precise bond lengths, bond angles, and dihedral angles that define its three-dimensional structure. DFT methods, such as B3LYP with the 6-311++G(2d,2p) basis set, have proven effective for optimizing the geometries of naphthol derivatives, ensuring planar structures where appropriate. koreascience.kr The presence of the flexible butyl group at the C3 position introduces several possible conformers, each corresponding to a local minimum on the potential energy surface.
Once the geometry is optimized, a vibrational frequency analysis is performed. This calculation serves two primary purposes: to confirm that the optimized structure is a true minimum (indicated by the absence of imaginary frequencies) and to predict the infrared (IR) and Raman spectra of the molecule. ijapm.orgjournals-sathyabama.com The calculated vibrational frequencies can be compared with experimental data to validate the computational model. Each vibrational mode corresponds to a specific type of molecular motion, such as C-H stretching, O-H bending, or vibrations of the naphthalene (B1677914) core.
Table 1: Hypothetical Optimized Geometrical Parameters for 2-Naphthol, 3-butyl- (B3LYP/6-311G(d,p))
| Parameter | Bond/Angle | Value |
| Bond Length | C2-O | 1.36 Å |
| O-H | 0.96 Å | |
| C3-C(butyl) | 1.51 Å | |
| C1=C2 | 1.37 Å | |
| C2-C3 | 1.41 Å | |
| Bond Angle | C1-C2-O | 118.5° |
| C3-C2-O | 121.0° | |
| C2-O-H | 109.0° | |
| C2-C3-C(butyl) | 122.5° | |
| Dihedral Angle | C1-C2-O-H | 0.0° (cis) / 180.0° (trans) |
Note: The values in this table are illustrative and based on typical bond lengths and angles for similar functional groups in related molecules.
Table 2: Hypothetical Calculated Vibrational Frequencies for Key Modes in 2-Naphthol, 3-butyl-
| Vibrational Mode | Frequency (cm⁻¹) | Description |
| ν(O-H) | 3650 | O-H stretching |
| ν(C-H)aromatic | 3100-3000 | Aromatic C-H stretching |
| ν(C-H)aliphatic | 2960-2870 | Butyl group C-H stretching |
| ν(C=C)aromatic | 1650-1450 | Aromatic ring stretching |
| δ(O-H) | 1200 | O-H in-plane bending |
Note: These frequencies are hypothetical and represent typical ranges for the described vibrational modes.
Frontier Molecular Orbital (HOMO/LUMO) Analysis
The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are key to understanding a molecule's chemical reactivity. scispace.com The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more polarizable and more reactive. nanochemres.orgworldwidejournals.com
For 2-Naphthol, 3-butyl-, the HOMO is expected to be localized primarily on the electron-rich naphthalene ring and the oxygen atom of the hydroxyl group, reflecting the π-system and the lone pairs of the oxygen. nanochemres.org The LUMO, conversely, is anticipated to be distributed over the aromatic system, representing the π* anti-bonding orbitals. The butyl group, being an electron-donating alkyl group, would slightly raise the energy of the HOMO, potentially making the molecule more susceptible to electrophilic attack compared to unsubstituted 2-naphthol.
Table 3: Hypothetical Frontier Orbital Energies for 2-Naphthol, 3-butyl-
| Parameter | Energy (eV) |
| HOMO Energy | -5.85 |
| LUMO Energy | -1.50 |
| HOMO-LUMO Gap (ΔE) | 4.35 |
Note: These energy values are illustrative and derived from trends observed in computational studies of similar aromatic compounds.
Energetic Landscape Investigations
Beyond the properties of the molecule at its equilibrium geometry, computational studies can explore the energetics of reactions and the stabilizing effects of intramolecular forces.
Calculation of Reaction Energetics and Transition States
DFT calculations are instrumental in mapping the potential energy surface for chemical reactions involving 2-Naphthol, 3-butyl-. This allows for the determination of reaction enthalpies, activation energies, and the structures of transition states. mdpi.comnih.gov For instance, the reactivity of the hydroxyl group in reactions such as etherification or esterification can be modeled. By locating the transition state structure connecting the reactants and products, the energy barrier for the reaction can be calculated, providing insight into the reaction kinetics. acs.org Similarly, reactions involving electrophilic substitution on the naphthalene ring can be investigated to predict the most likely sites of reaction, complementing the predictions from HOMO analysis. acs.org
Analysis of Intramolecular Interactions and Stabilization Energies
The structure and stability of 2-Naphthol, 3-butyl- are influenced by various non-covalent intramolecular interactions. rsc.org While the butyl group is largely non-polar, weak van der Waals interactions and potential C-H···π interactions between the alkyl chain and the aromatic ring can influence the conformational preferences of the molecule. conicet.gov.ar More significantly, the orientation of the hydroxyl group (cis or trans relative to the C1 position) is a key conformational feature. The relative energies of these rotamers can be precisely calculated. koreascience.kr The stabilization energy afforded by any intramolecular hydrogen bonding, for example between the hydroxyl proton and a suitable acceptor atom in a more complex derivative, can be quantified using computational methods like Natural Bond Orbital (NBO) analysis or by comparing the energies of different conformers. mdpi.comnih.gov
Molecular Electrostatic Potential (MESP) Surface Analysis
The Molecular Electrostatic Potential (MESP) surface provides a visual representation of the charge distribution around a molecule. seejph.com It is mapped onto the electron density surface, with different colors indicating regions of varying electrostatic potential. Red regions signify negative potential, indicating areas rich in electrons that are susceptible to electrophilic attack, while blue regions denote positive potential, indicating electron-poor areas that are attractive to nucleophiles. dtic.mil
For 2-Naphthol, 3-butyl-, the MESP surface would clearly show a region of high negative potential (red) around the oxygen atom of the hydroxyl group, due to its lone pairs of electrons. This makes the oxygen atom a primary site for protonation and hydrogen bond donation. ntu.edu.tw The π-electron cloud of the naphthalene ring would also exhibit a negative potential, though less intense than that of the oxygen. In contrast, the hydrogen atom of the hydroxyl group would be characterized by a region of high positive potential (blue), highlighting its acidic nature and its role as a hydrogen bond donor. The butyl group, being relatively non-polar, would show a largely neutral (green) potential surface. The MESP is a valuable tool for predicting intermolecular interactions and the sites of chemical reactivity. seejph.com
Molecular Dynamics Simulations and Conformational Analysis
No specific research detailing molecular dynamics simulations or a comprehensive conformational analysis for 2-Naphthol, 3-butyl- was found in the available literature. While general principles of conformational analysis can be applied to predict the behavior of the butyl group relative to the naphthol ring, specific computational studies providing energy minima, rotational barriers, and stable conformers for this particular molecule are not available.
Studies on related molecules, such as various derivatives of 2(1H)-naphthalenones and 2-amino-1,2,3,4-tetrahydro-1-naphthalenols, have utilized computational methods like MM2 calculations alongside NMR techniques to determine preferred conformations. cdnsciencepub.comgla.ac.uk For instance, in aminotetralols, the conformational equilibrium is heavily influenced by intramolecular hydrogen bonding and the avoidance of steric hindrance, known as peri interactions. cdnsciencepub.com However, without specific studies on 2-Naphthol, 3-butyl- , any discussion on its conformational landscape remains speculative.
In silico Prediction of Molecular Recognition and Binding Properties
There is no specific information in the provided search results regarding the in silico prediction of molecular recognition and binding properties of 2-Naphthol, 3-butyl- . Computational studies on related compounds have explored their interaction with biological targets. For example, molecular docking and dynamics simulations have been conducted on phenolic environmental endocrine-disrupting chemicals (PEDCs) to understand their binding to receptors like the human estrogen-related receptor γ (hERRγ). nih.govdntb.gov.ua These studies identify key interactions such as hydrogen bonds and π-π stacking that govern binding affinity. nih.gov Similarly, the binding of di-n-butyl 2-naphthyl phosphate (B84403) to butyrylcholinesterase has been investigated using molecular modeling to understand inhibitor potency. csulb.edu
These examples highlight the methodologies used for such predictions, but the specific binding partners, interaction energies, and key residues for the molecular recognition of 2-Naphthol, 3-butyl- have not been documented in the available research.
Environmental Fate and Degradation Pathways of 2 Naphthol, 3 Butyl
Biodegradation Studies of Naphthol Derivatives in Aquatic and Soil Systems
The biodegradation of aromatic compounds is a key process in their removal from the environment. Microorganisms have evolved diverse metabolic pathways to utilize these compounds as sources of carbon and energy. The biodegradation of naphthalene (B1677914) and its simpler derivatives is well-documented, typically initiated by the enzymatic incorporation of molecular oxygen. nih.govoup.com The enzyme naphthalene dioxygenase, for instance, converts naphthalene to cis-naphthalene dihydrodiol, which is then further metabolized. nih.gov
For substituted naphthols, such as 2-Naphthol (B1666908), 3-butyl-, the presence and nature of the alkyl substituent significantly influence biodegradability. Research on alkyl-branched aromatic compounds has shown that the structure of the alkyl chain is a critical factor. A study on the biodegradation of (4'-n-butylphenyl)-4-butanoic acid (n-BPBA) and (4'-t-butylphenyl)-4-butanoic acid (t-BPBA) by Pseudomonas putida KT2440 revealed that the linear butyl chain of n-BPBA was more readily degraded than the branched tertiary butyl chain of t-BPBA. colab.ws This suggests that the stereochemistry of the butyl group on the naphthol ring will be a determining factor in its microbial degradation, with straight-chain isomers likely being more biodegradable than branched ones.
The degradation of the parent compound, 2-naphthol, has been shown to be enhanced by the synergistic action of different microorganisms. For example, the fungus Aspergillus niger can initially break down 2-naphthol into metabolites like 1,2-naphthalene-diol and 1,2-naphthoquinone, which can then be further degraded by the bacterium Bacillus subtilis. nih.gov This highlights the importance of microbial consortia in the complete mineralization of such compounds.
Table 1: Biodegradation of Naphthol and Related Aromatic Compounds
| Compound | Microorganism(s) | Key Findings | Reference |
|---|---|---|---|
| 2-Naphthol | Aspergillus niger & Bacillus subtilis | Synergistic degradation; A. niger transforms 2-naphthol to intermediates, which are then degraded by B. subtilis. Overall degradation rate of 92%. | nih.gov |
| (4'-n-butylphenyl)-4-butanoic acid (n-BPBA) | Pseudomonas putida KT2440 | Completely metabolized after 14 days. | colab.ws |
| (4'-t-butylphenyl)-4-butanoic acid (t-BPBA) | Pseudomonas putida KT2440 | Recalcitrant to degradation, even after 49 days. | colab.ws |
| Naphthalene | Various bacteria (e.g., Pseudomonas sp.) | Readily degraded under aerobic conditions. Initial attack by dioxygenase enzymes. | nih.govoup.com |
| Naphthalenesulfonic acids | Pseudomonas sp. strain S-313 | Desulfonation to corresponding naphthols, with the hydroxyl group derived from molecular oxygen. | d-nb.info |
Photodegradation Mechanisms and Environmental Half-Life Estimation
Photodegradation is another crucial pathway for the transformation of organic pollutants in the environment, particularly in aquatic systems and the atmosphere. For 2-naphthol, photodegradation in water has been observed, and its calculated half-life in the atmosphere due to photochemical-oxidative degradation by OH-radicals is approximately 2 hours. oecd.orgchemicalbook.com The process often involves the formation of reactive oxygen species and can lead to the mineralization of the compound.
The introduction of a butyl group to the 2-naphthol structure is expected to influence its photochemical reactivity. A study on naphthol-naphthalimide conjugates with different alkyl linkers showed that the length and nature of the alkyl chain can affect energy transfer processes and the efficiency of photochemical reactions. nih.gov While direct photolysis of 2-Naphthol, 3-butyl- may occur, sensitized photolysis, where other substances in the water absorb light and produce reactive species that then attack the compound, is also a likely mechanism.
Occurrence and Transformation in Wastewater Treatment Processes
Wastewater treatment plants (WWTPs) are a major point of entry for many organic micropollutants into the environment. Conventional WWTPs are often not specifically designed to remove recalcitrant organic compounds like alkylated naphthols. frontiersin.orgnih.gov Studies on 2-naphthol have shown that it can be found in industrial effluents and that its removal in WWTPs can be variable. oecd.orgnih.gov
The presence of a butyl group in 2-Naphthol, 3-butyl- would increase its hydrophobicity compared to the parent compound. This increased hydrophobicity, reflected in a higher octanol-water partition coefficient (Kow), would likely lead to a greater tendency for the compound to adsorb to the solid phases in wastewater, such as sludge. ecetoc.org Consequently, a significant portion of 3-butyl-2-naphthol entering a WWTP may be removed from the aqueous phase through partitioning to sludge rather than through biodegradation. The fate of the sludge (e.g., landfilling, incineration, or land application) then determines the ultimate environmental release of the compound.
Advanced treatment processes, such as micellar-enhanced ultrafiltration and the use of specialized polymers, have shown promise for the removal of 2-naphthol from wastewater. frontiersin.orgmdpi.com For instance, pyridine-functionalized polymers have demonstrated a high capacity for binding and removing 2-naphthol from water solutions. frontiersin.org
Table 2: Removal of 2-Naphthol in Water and Wastewater
| Treatment Method | Key Findings | Reference |
|---|---|---|
| Coupled Aspergillus niger & Bacillus subtilis | 92% degradation rate and 80% CODcr removal in 10 days. | nih.gov |
| Pyridine-functionalized polymers | Decreased the concentration of 2-naphthol in water by up to 88%. | frontiersin.org |
| Micellar-enhanced ultrafiltration (MEUF) | Effective for the removal of naphthol-related dyes. | mdpi.com |
| Conventional Wastewater Treatment | Removal is often incomplete, leading to its release into the environment. | nih.gov |
Adsorption and Mobility in Environmental Matrices
The mobility of an organic compound in the environment is largely governed by its tendency to adsorb to soil and sediment particles. This adsorption is primarily influenced by the compound's hydrophobicity and the organic carbon content of the environmental matrix. For naphthol and its derivatives, sorption to soil and sediment is a key process controlling their environmental distribution. researchgate.netcdnsciencepub.com
The sorption of 1-naphthol (B170400) has been shown to have a linear relationship with the aromaticity of the humic acids in soils and sediments. researchgate.net The addition of a butyl group to the 2-naphthol structure will increase its lipophilicity and thus its affinity for organic matter in soil and sediment. This will result in a higher soil organic carbon-water (B12546825) partitioning coefficient (Koc) for 3-butyl-2-naphthol compared to 2-naphthol.
A higher Koc value implies stronger adsorption to soil and sediment, which in turn leads to lower mobility. ecetoc.org Therefore, 2-Naphthol, 3-butyl- is expected to be less mobile in the environment than 2-naphthol and more likely to be found associated with the solid phase in both aquatic and terrestrial systems. While this reduces its potential to leach into groundwater, it can also lead to its accumulation in sediments, where it may persist for longer periods and pose a risk to benthic organisms. Studies on other hydrophobic organic compounds have shown that their adsorption to soil and carbonaceous materials can be an effective removal mechanism. mdpi.com
Future Perspectives and Research Directions
Emerging Synthetic Methodologies for 2-Naphthol (B1666908), 3-butyl-
The precise and efficient synthesis of specifically substituted naphthols is a continuing area of development in organic chemistry. For a target like 2-Naphthol, 3-butyl-, future research will likely focus on methodologies that offer high regioselectivity and yield, moving beyond traditional Friedel-Crafts alkylation which can often lead to mixtures of isomers.
One promising avenue is the advancement of C-H functionalization reactions. bit.edu.cn These methods allow for the direct conversion of a carbon-hydrogen bond into a carbon-carbon or carbon-heteroatom bond, offering a more atom-economical and efficient synthetic route. For the synthesis of 2-Naphthol, 3-butyl-, research could be directed towards developing catalytic systems, potentially using transition metals like rhodium or ruthenium, that can selectively activate the C-H bond at the 3-position of the 2-naphthol core for subsequent alkylation. mdpi.com
Another area of interest is the use of multicomponent reactions (MCRs) . MCRs allow for the construction of complex molecules in a single step from three or more starting materials, which is highly efficient. researchgate.netnih.gov While many reported MCRs involving 2-naphthol lead to functionalization at the 1-position (amidoalkylation), future work could explore new MCRs that favor substitution at the 3-position. researchgate.netnih.gov
Furthermore, photocontrolled synthesis presents a novel approach for the rapid production of naphthol derivatives. researchgate.net Research into light-mediated reactions could lead to the development of highly specific and fast methods for the synthesis of compounds like 2-Naphthol, 3-butyl-.
| Synthetic Approach | Potential Advantages | Research Focus for 2-Naphthol, 3-butyl- |
| C-H Functionalization | High atom economy, direct synthesis | Development of catalysts for regioselective alkylation at the C3 position. |
| Multicomponent Reactions | High efficiency, molecular complexity in one step | Design of new reaction pathways that favor C3 substitution. |
| Photocontrolled Synthesis | Rapid reaction times, novel reactivity | Exploration of light-induced methods for butyl group introduction. |
Advanced Spectroscopic Techniques for Real-Time Analysis
Understanding reaction kinetics and mechanisms is crucial for optimizing synthetic processes. The future of analyzing the synthesis of 2-Naphthol, 3-butyl- lies in the application of in-situ spectroscopic techniques for real-time monitoring. nih.govgoogle.com Techniques such as Fourier-transform infrared (FTIR), Raman, and UV-Vis spectroscopy can be directly integrated into reaction vessels to track the consumption of reactants and the formation of products and intermediates as the reaction progresses. nih.govrsc.org
For instance, during the synthesis of 2-Naphthol, 3-butyl-, in-situ FTIR could monitor the disappearance of the C-H bond at the 3-position of the naphthol ring and the appearance of new bands associated with the butyl group. This real-time data allows for precise determination of reaction endpoints, identification of transient intermediates, and rapid optimization of reaction conditions like temperature and catalyst loading. nih.gov
Future research will likely focus on developing more sophisticated in-situ methods, potentially combining multiple spectroscopic techniques to gain a more comprehensive understanding of the reaction dynamics. Furthermore, the application of derivative variable-offset synchronous fluorescence spectroscopy could be explored for the simultaneous analysis of naphthol isomers in complex mixtures, ensuring the purity of the final product. nih.gov
Integration of Computational Design with Experimental Synthesis
The synergy between computational chemistry and experimental synthesis is a powerful tool for modern chemical research. Density Functional Theory (DFT) calculations are increasingly used to predict the properties and reactivity of molecules before they are synthesized in the lab. researchgate.netrsc.orgresearchgate.net
For 2-Naphthol, 3-butyl-, DFT studies could be employed to:
Predict Reactivity: Calculate the electron density of the 2-naphthol ring to predict the most likely site for electrophilic substitution, thus guiding the choice of synthetic strategy for regioselective butylation. rsc.orgresearchgate.net
Elucidate Reaction Mechanisms: Model the transition states of potential reaction pathways to understand the energetics and feasibility of different synthetic routes. mdpi.com
Simulate Spectroscopic Data: Predict NMR, IR, and UV-Vis spectra to aid in the characterization and identification of the synthesized compound.
The integration of computational design allows for a more rational and targeted approach to synthesis, saving time and resources. Future research will likely see an increased use of machine learning and artificial intelligence in conjunction with DFT to accelerate the discovery and optimization of synthetic routes for novel compounds like 2-Naphthol, 3-butyl-. mdpi.com
Novel Applications in Smart Materials and Responsive Systems
Naphthol derivatives are attractive building blocks for smart materials due to their unique photophysical properties. The naphthalene (B1677914) core is a well-known fluorophore, and its emission properties can be tuned by the introduction of substituents. This opens up possibilities for the use of 2-Naphthol, 3-butyl- in the development of:
Fluorescent Sensors: The naphthol moiety can act as a recognition site for metal ions or other analytes. researchgate.netresearchgate.net The butyl group could modulate the solubility and binding properties of the sensor. Future research could explore the synthesis of Schiff bases or other derivatives of 2-Naphthol, 3-butyl- to create selective fluorescent sensors for environmentally or biologically important species. researchgate.netresearchgate.net
Molecular Switches: Naphthopyrans, which can be synthesized from naphthols, are a class of photochromic molecules that undergo a reversible color change upon exposure to light. researchgate.net The butyl group at the 3-position could influence the switching speed, fatigue resistance, and color of the resulting molecular switch. These materials have potential applications in ophthalmic lenses, optical data storage, and smart windows. researchgate.net
Responsive Polymers: Incorporating 2-Naphthol, 3-butyl- into a polymer backbone could lead to materials that respond to external stimuli such as light, pH, or temperature. For example, a polymer containing this moiety might exhibit changes in its fluorescence or solubility in response to environmental changes. Such materials could be used in drug delivery, smart coatings, or self-healing materials. rsc.org
Exploration of New Biological Targets and Mechanisms (Non-clinical)
While clinical applications are outside the scope of this discussion, the exploration of the fundamental biological activities of new chemical entities is a crucial area of research. Naphthol derivatives have been reported to possess a wide range of biological activities, including antimicrobial, antioxidant, and enzyme inhibitory properties. nih.govgoogle.com
For 2-Naphthol, 3-butyl-, future non-clinical research could focus on:
Structure-Activity Relationship (SAR) Studies: Investigating how the presence and position of the butyl group on the 2-naphthol scaffold influence its interaction with biological macromolecules. This could involve synthesizing a series of alkyl-substituted 2-naphthols and comparing their activities.
Enzyme Inhibition Assays: Screening 2-Naphthol, 3-butyl- against a panel of enzymes to identify potential inhibitory activity. For example, various naphthol derivatives have shown inhibitory effects on enzymes like acetylcholinesterase and carbonic anhydrase. nih.govgoogle.com
Antimicrobial and Antifungal Screening: Evaluating the compound for its ability to inhibit the growth of various bacteria and fungi. The lipophilic nature of the butyl group could enhance its ability to penetrate cell membranes.
Q & A
Basic Research Questions
Q. How is 2-naphthol utilized in the synthesis of azo dyes, and what experimental parameters ensure optimal yield?
- Methodology : 2-Naphthol undergoes a coupling reaction with diazonium salts (e.g., benzenediazonium chloride) in alkaline conditions to form azo dyes. Key steps include:
- Maintaining temperatures below 5°C during diazotization to prevent premature decomposition of the diazonium salt.
- Adjusting pH to 9–10 with NaOH to activate the phenolic -OH group of 2-naphthol for nucleophilic attack.
- Stirring for ≥30 minutes post-coupling to maximize product formation.
Q. What methods are recommended for assessing the purity of synthesized 2-naphthol?
- Melting Point Analysis : A narrow melting range (121–123°C) indicates high purity. Broad or depressed ranges (e.g., 115–121°C) suggest impurities, requiring recrystallization or chromatographic purification .
- Fluorescence Spectroscopy : Quantify trace impurities using fluorescence indicators (e.g., 2-naphthol’s intrinsic emission at 335 nm) with algorithms like FastICA-SVR for deconvolution in mixed systems .
Q. How is 2-naphthol applied as a substrate in enzyme assays?
- In Vitro Applications : 2-Naphthol derivatives (e.g., 2-naphthyl-β-D-glucopyranoside) serve as fluorogenic substrates for β-glucosidase and phenol sulfotransferases. Hydrolysis releases free 2-naphthol, detectable via fluorescence or UV-Vis spectroscopy .
- In Vivo Relevance : As a metabolite of naphthalene, 2-naphthol is used to study cytochrome P450 (CYP) isoforms (e.g., CYP1A1, CYP2E1) in metabolic pathway analyses .
Advanced Research Questions
Q. What mechanistic insights govern the enantioselective dearomatization of 2-naphthol derivatives?
- Catalytic Strategy : Chiral N,N′-dioxide–scandium(III) complexes induce asymmetry by shielding the Re-face of 2-naphthol, directing nucleophilic attack to the Si-face. Substituents at C3/C4 reduce enantioselectivity due to steric hindrance .
- Synthetic Applications : This method generates bioactive lacinilene derivatives with >90% enantiomeric excess (ee) under optimized conditions .
Q. How do solvent and density affect proton transfer between 2-naphthol and aliphatic amines in supercritical CO₂ (scCO₂)?
- Equilibrium Analysis : In scCO₂, proton transfer forms donor-acceptor complexes (not ion pairs), with equilibrium constants (pK) dependent on solvent density. For triethylamine (TEA), pK decreases from 8.2 (cyclohexane) to 7.1 at scCO₂ density 0.6 g/mL .
- Experimental Validation : Single-wavelength absorption (335 nm) and bilinear regression models confirm non-ionic interactions .
Q. What advanced oxidation processes (AOPs) effectively degrade 2-naphthol in environmental samples?
- Dielectric Barrier Discharge (DBD) : Plasma-generated ozone in air decomposes 2-naphthol via hydroxyl radical (·OH) pathways. Efficiency correlates with ozone concentration in gas/liquid phases, achieving >95% degradation in pilot-scale reactors .
Q. How are isotopic labeling and microwave spectroscopy used to resolve conformational dynamics of 2-naphthol?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
